molecular formula C12H14N2O3 B1517894 6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1096855-21-8

6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B1517894
CAS RN: 1096855-21-8
M. Wt: 234.25 g/mol
InChI Key: QSZIWYBYPFIIEO-UHFFFAOYSA-N
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Description

“6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid” is a heterocyclic organic compound that consists of a five-membered oxazole ring fused to a six-membered pyridine ring. It has a molecular weight of 234.25 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered oxazole ring fused to a six-membered pyridine ring. The InChI code is 1S/C12H14N2O3/c1-3-5-9-10-8 (12 (15)16)6-7 (4-2)13-11 (10)17-14-9/h6H,3-5H2,1-2H3, (H,15,16) .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder that is soluble in water, ethanol, and DMSO.

Scientific Research Applications

Synthesis and Characterization

Oxazolo[5,4-b]pyridines and their derivatives are synthesized through various methods, contributing significantly to the field of organic chemistry. For instance, the synthesis of oxazolo[5,4-b]pyridines by heating iminophosphoranes and alkylideneoxazol-5(4H)-ones demonstrates the compound's potential in facilitating new synthetic pathways (Gelmi et al., 1992). Similarly, the development of new synthesis protocols for pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines from related precursors highlights the versatility of these compounds in generating diverse heterocyclic structures with potential applications in material science and pharmaceutical research (El‐Kazak & Ibrahim, 2013).

Antimicrobial Activity

The antimicrobial properties of oxazolo[5,4-b]pyridine derivatives have been extensively studied. Research demonstrates that these compounds exhibit significant activity against various bacterial and fungal strains, making them valuable in the development of new antimicrobial agents. For example, the synthesis and antibacterial activity evaluation of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives revealed promising activity against Escherichia coli and Pseudomonas aeruginosa, indicating their potential use in addressing antibiotic resistance (Xiao et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-5-9-10-8(12(15)16)6-7(4-2)13-11(10)17-14-9/h6H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZIWYBYPFIIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC2=NC(=CC(=C12)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

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